N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13843375
InChI: InChI=1S/C21H19N3O2/c1-21(2)13-26-20(24-21)15-8-4-6-10-17(15)23-19(25)18-12-11-14-7-3-5-9-16(14)22-18/h3-12H,13H2,1-2H3,(H,23,25)
SMILES: CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide

CAS No.:

Cat. No.: VC13843375

Molecular Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide -

Specification

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
IUPAC Name N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide
Standard InChI InChI=1S/C21H19N3O2/c1-21(2)13-26-20(24-21)15-8-4-6-10-17(15)23-19(25)18-12-11-14-7-3-5-9-16(14)22-18/h3-12H,13H2,1-2H3,(H,23,25)
Standard InChI Key GWFYTDPDUBEYJB-UHFFFAOYSA-N
SMILES CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C
Canonical SMILES CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C

Introduction

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide is a synthetic organic compound with a molecular formula of C21H19N3O2 and a molecular weight of 345.4 g/mol . This compound belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties, including antimalarial, anticancer, and antimicrobial activities .

Synthesis and Applications

The synthesis of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with an appropriate amine, in this case, the amine derived from the 4,4-dimethyl-4,5-dihydrooxazol-2-ylphenyl group. Quinoline derivatives are often explored for their potential in medicinal chemistry due to their diverse biological activities .

Table 2: Potential Applications of Quinoline Derivatives

ApplicationDescription
AntimalarialQuinoline derivatives have shown efficacy against Plasmodium species, offering new avenues for malaria treatment .
AnticancerSome quinoline-based compounds exhibit anticancer properties by targeting specific cellular pathways .
AntimicrobialQuinoline hybrids are being designed to inhibit microbial DNA gyrase, a key enzyme in bacterial DNA replication .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator